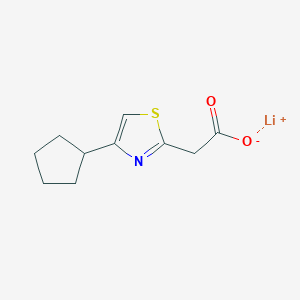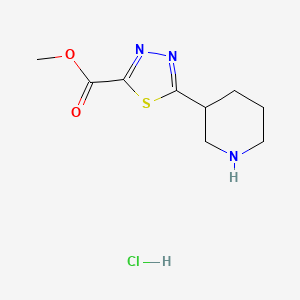
Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells . These compounds have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves reactions at the amino group with various reagents . For example, the reactions at the amino group with benzoyl chloride and chloroformates have been investigated .Molecular Structure Analysis
1,3,4-Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives can be monitored by thin layer chromatography . The conditions of cyciodehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5 H -1,3,4-thiadiazolo have been found .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various chemical structures. For instance, its derivatives, such as 5-benzylsulfanyl-1,3,4-thiadiazol-2-yl-2-(piperidin-1-yl)acetamide, demonstrate interesting structural features like hypervalent S⋯O interactions and the formation of centrosymmetric dimers via hydrogen bonds in their crystalline state (Ismailova et al., 2014).
Antileishmanial Activity
- This class of compounds, specifically those with piperazinyl-linked benzamidine substituents, has shown significant antileishmanial activity. For example, certain derivatives have demonstrated very good activity against both promastigote and amastigote forms of Leishmania major, with low toxicity against macrophages (Tahghighi et al., 2011).
Antibacterial and Antifungal Activity
- N-substituted derivatives of thiadiazole compounds, which are structurally related to Methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate; hydrochloride, have been explored for their antibacterial and antifungal properties. These compounds have shown moderate to significant activity against various microbial strains (Khalid et al., 2016).
Antitubercular and Anti Fungal Activity
- Derivatives of this compound have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed very good efficacy in these applications (Syed et al., 2013).
Synthesis of Novel Scaffolds
- The compound has been used in synthesizing novel scaffolds with potential applications in drug discovery. For example, thiadiazolyl piperidines and related compounds have been synthesized from stearic acid and evaluated for their antimicrobial activities (Abdelmajeid et al., 2017).
Wirkmechanismus
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c1-14-9(13)8-12-11-7(15-8)6-3-2-4-10-5-6;/h6,10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADHXOKTUMNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(S1)C2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
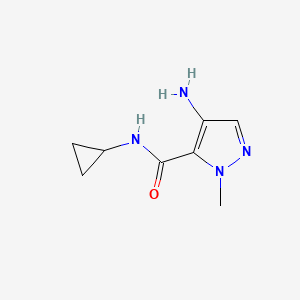

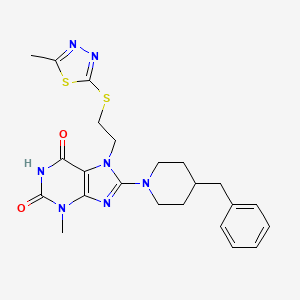
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2453026.png)
![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)
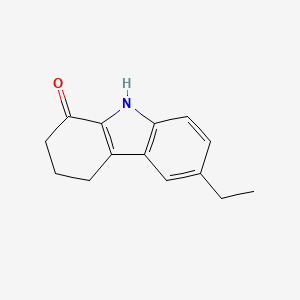
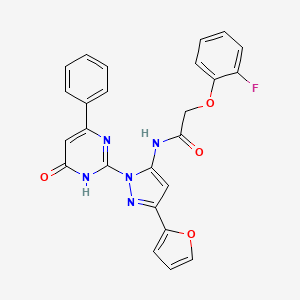
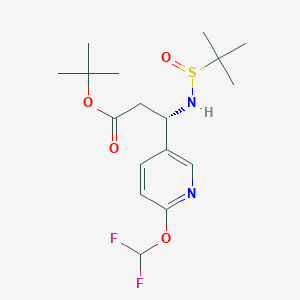
![N-([2,4'-bipyridin]-4-ylmethyl)-6-methoxynicotinamide](/img/structure/B2453037.png)
![N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2453039.png)


